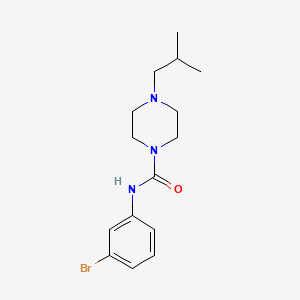![molecular formula C16H13ClN2OS B4625047 2-({2-[(4-chloro-1-naphthyl)oxy]ethyl}thio)pyrimidine](/img/structure/B4625047.png)
2-({2-[(4-chloro-1-naphthyl)oxy]ethyl}thio)pyrimidine
説明
"2-({2-[(4-chloro-1-naphthyl)oxy]ethyl}thio)pyrimidine" is a compound that belongs to a broader class of chemicals known for their varied applications in medicinal chemistry and material science. While specific details on this compound are scarce, research on similar compounds provides valuable insights into their synthesis, structure, and potential applications.
Synthesis Analysis
The synthesis of related pyrimidine compounds often involves the reaction of different precursors under specific conditions. For instance, a method involves the reaction of ethyl 2-mercapto-4-methyl-6-(2,6-dichlorophenyl)-1,6-dihydropyrimidine-5-carboxylate, ethyl chloroacetate, and aldehyde in acetic acid and acetic anhydride, which indicates the complexity and precision required in synthesizing such compounds (Xin‐Gang Liu et al., 2004).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including those closely related to the compound of interest, often features planar configurations that facilitate interactions with biological targets or enhance material properties. For example, in certain derivatives, the thiazolo[3,2-a]pyrimidine and naphthalene systems are essentially coplanar, highlighting the importance of molecular geometry in their function and reactivity (Xin‐Gang Liu et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives can be complex and varied, leading to a wide range of potential products with different properties. The reactions can include nucleophilic substitutions, coupling reactions, and more, depending on the functional groups present and the reaction conditions employed. These reactions are foundational in creating compounds with specific desired activities, such as antiviral or antibacterial properties (A. Mai et al., 1997).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, can significantly affect their application in drug formulation or material science. X-ray diffraction analysis is a common method used to determine the crystal structure, which provides insights into the physical characteristics of these compounds (Hu Yang, 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group behavior, are crucial for understanding how these compounds interact in biological systems or within materials. Studies on related compounds reveal a variety of functional groups, such as thio, oxo, and alkyl, which play significant roles in determining the chemical behavior and potential applications of these compounds (G. Brahmachari et al., 2017).
科学的研究の応用
Antiviral Applications
Research has identified novel compounds related to 2-(cyclohexylthio)-3,4-dihydro-5-methyl-6-(3-methylbenzyl)-4-oxopyrimidine, with variations including the 1-naphthylmethyl moiety enhancing antiretroviral activity. These compounds have been tested as inhibitors of human immunodeficiency virus type-1 (HIV-1), with activities in the low micromolar range, comparable to existing antiretroviral drugs like nevirapine (Mai et al., 1997).
Synthetic Chemistry Innovations
The synthesis and reactions of "Biginelli-compounds," including 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, have been explored, showing a variety of chemical transformations and potential for creating novel compounds (Kappe & Roschger, 1989).
Antimicrobial Activity
A variety of pyrimidine derivatives have been synthesized for studying their antimicrobial activity. These compounds, including polyfunctionally substituted fused pyrimidine derivatives, have shown potential as antimicrobial agents, underscoring the versatility of pyrimidine derivatives in medicinal chemistry (Eissa, 2008).
Antifolate Inhibitors
Novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of thymidylate synthase (TS), showcasing antitumor and/or antibacterial properties. These compounds, with variations in the 5-thio substituent, have been evaluated against various TSs, highlighting their potential in cancer and bacterial infection treatments (Gangjee et al., 1996).
Nonlinear Optical Properties
Research into the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives has been conducted, emphasizing the significance of the pyrimidine ring in various fields, including medicine and nonlinear optics. This study showcases the potential of these compounds in optoelectronic applications (Hussain et al., 2020).
特性
IUPAC Name |
2-[2-(4-chloronaphthalen-1-yl)oxyethylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c17-14-6-7-15(13-5-2-1-4-12(13)14)20-10-11-21-16-18-8-3-9-19-16/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGUROHCEYEZIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OCCSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-[(4-Chloro-1-naphthyl)oxy]ethyl}thio)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![isopropyl 2-{[2-cyano-3-(2-methoxy-1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624980.png)
![N-allyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carbothioamide](/img/structure/B4624987.png)
![3-(2,5-dimethylbenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4624992.png)
![4-{[4-(2-furoyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4624994.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4625014.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4625021.png)
![2-(1,3-benzoxazol-2-ylthio)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4625027.png)
![ethyl 6-{2-[(4-bromophenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4625034.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-naphthalenesulfonamide](/img/structure/B4625038.png)
![isopropyl 5-(aminocarbonyl)-2-[(3-cyclopentylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4625050.png)
![1-(3,4-difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4625051.png)

![1-[(4-propylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4625064.png)